N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-2-(trifluoromethyl)benzamide
Description
Structural Classification and Pharmacophore Features
This compound belongs to the benzamide class of organic compounds, characterized by a carboxamide group (-CONH-) linked to a benzene ring. Its molecular formula is C₂₁H₂₅F₃N₂O₂ , with a molecular weight of 406.44 g/mol (estimated from analogous structures). The compound’s structure comprises three distinct pharmacophoric elements:
Piperidine-Oxolane Hybrid Core :
2-(Trifluoromethyl)benzamide Moiety :
Amide Linker :
- The carboxamide group (-CONH-) serves as a hydrogen bond donor/acceptor, critical for target engagement.
Table 1: Structural Comparison with Related Compounds
The SMILES notation for the target compound is O=C(NCC1CCN(C2CCOC2)CC1)c1c(cccc1)C(F)(F)F, reflecting its piperidine-oxolane backbone and substituted benzamide.
Historical Context and Research Significance
The synthesis of This compound builds upon decades of advancements in heterocyclic chemistry and fluorinated drug design. Key milestones include:
Piperidine-Oxolane Hybrid Development :
Trifluoromethyl Benzamide Applications :
Synthetic Methodologies :
Table 2: Historical Milestones in Related Research
The compound’s research significance lies in its potential as a protein kinase inhibitor or G protein-coupled receptor (GPCR) modulator , driven by its capacity to interact with hydrophobic binding pockets and catalytic lysine residues. Further studies are needed to elucidate its precise biological targets and therapeutic applications.
Properties
IUPAC Name |
N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23F3N2O2/c19-18(20,21)16-4-2-1-3-15(16)17(24)22-11-13-5-8-23(9-6-13)14-7-10-25-12-14/h1-4,13-14H,5-12H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGQNZLAYXPJNNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC=CC=C2C(F)(F)F)C3CCOC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-2-(trifluoromethyl)benzamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or via cyclization reactions involving appropriate precursors.
Introduction of the Oxolane Ring: The oxolane ring can be introduced through a nucleophilic substitution reaction, where an appropriate oxolane precursor reacts with the piperidine derivative.
Attachment of the Trifluoromethyl Group: The trifluoromethyl group is usually introduced via a nucleophilic substitution reaction using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Formation of the Benzamide Structure: The final step involves the formation of the benzamide structure through an amidation reaction, where the amine group of the piperidine-oxolane derivative reacts with a benzoyl chloride derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Trifluoromethyl iodide for introducing the trifluoromethyl group.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups depending on the reagents used.
Scientific Research Applications
N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-2-(trifluoromethyl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for designing new drugs with potential therapeutic effects.
Biological Studies: It can be used to study the interaction of piperidine and oxolane derivatives with biological targets.
Pharmaceuticals: The compound may serve as an intermediate in the synthesis of pharmaceutical agents.
Industrial Applications: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The piperidine ring may interact with neurotransmitter receptors, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. The oxolane ring may contribute to the compound’s overall conformation and binding affinity.
Comparison with Similar Compounds
Core Benzamide Derivatives with Piperidine Modifications
Several analogs share the N-(piperidin-4-ylmethyl)benzamide backbone but differ in substituents on the piperidine or benzamide moieties:
Notes:
- The oxolane-3-yl group in the target compound replaces common substituents like ureido (7a), imidazolylamino (17h), or aminobenzyl (6b). This modification may improve metabolic stability compared to amine-containing analogs.
- The trifluoromethyl group is conserved in 6b, 7a, and 17h, underscoring its role in enhancing lipophilicity and resistance to oxidative metabolism.
Key Observations :
- Yields for piperidine-benzamide derivatives range widely (20–76%), influenced by steric hindrance and reaction conditions.
Hypotheses for the Target Compound :
- The oxolane group may reduce off-target interactions compared to charged amine substituents.
- Trifluoromethyl and amide groups likely enhance blood-brain barrier penetration, suggesting CNS-targeted activity.
Biological Activity
N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-2-(trifluoromethyl)benzamide is a compound of interest due to its potential pharmacological applications. This article explores its biological activity, focusing on its mechanisms, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and features a piperidine ring substituted with an oxolane moiety and a trifluoromethyl group. The presence of these functional groups suggests potential interactions with various biological targets.
The biological activity of this compound is primarily mediated through its interaction with neurotransmitter systems, particularly the serotonergic and noradrenergic systems. These systems are crucial for mood regulation and have been implicated in various psychiatric disorders, including depression and anxiety.
Key Mechanisms:
- Serotonergic Modulation : The compound may influence serotonin receptors, particularly 5-HT_1A and 5-HT_3, which are known to play roles in mood regulation.
- Noradrenergic Pathways : Although initial studies indicate limited interaction with noradrenergic receptors, further research is needed to fully elucidate its effects on this system.
Biological Activity Studies
Recent studies have demonstrated the antidepressant-like effects of related compounds in animal models, suggesting that this compound may exhibit similar properties.
Pharmacological Applications
Given its structure and preliminary findings, this compound could be explored for:
- Antidepressant Development : Targeting mood disorders through serotonergic pathways.
- Anxiolytic Properties : Investigating potential effects on anxiety disorders.
Data Table: Summary of Biological Activities
Q & A
Basic: What are the key structural features of N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-2-(trifluoromethyl)benzamide, and how do they influence its chemical reactivity?
The compound features a piperidine ring linked to an oxolane (tetrahydrofuran) moiety via a methylene bridge, with a benzamide group substituted by a trifluoromethyl (CF₃) group at the ortho position. The CF₃ group enhances lipophilicity and metabolic stability, while the oxolane-piperidine system introduces conformational constraints that may influence binding to biological targets . The benzamide moiety provides a platform for hydrogen bonding and π-π interactions, critical for receptor affinity.
Basic: What synthetic routes are commonly employed for this compound, and what purification methods ensure high yield?
Synthesis typically involves:
- Step 1 : Condensation of 1-(oxolan-3-yl)piperidin-4-amine with 2-(trifluoromethyl)benzoyl chloride in dichloromethane (DCM) or tetrahydrofuran (THF), catalyzed by triethylamine (Et₃N) to neutralize HCl byproducts .
- Step 2 : Purification via silica gel chromatography (eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .
Key challenges include managing hygroscopic intermediates and optimizing reaction time (typically 12–24 hours) to avoid decomposition .
Basic: Which spectroscopic and chromatographic techniques are used for structural confirmation?
- NMR : ¹H/¹³C NMR confirms connectivity of the oxolane-piperidine system and CF₃ substitution (e.g., δ ~120 ppm for CF₃ in ¹³C NMR) .
- HPLC : Reverse-phase C18 columns (mobile phase: acetonitrile/water + 0.1% TFA) assess purity (>98%) and detect trace byproducts .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]⁺) and fragmentation patterns .
Advanced: How can researchers investigate the compound’s mechanism of action and target engagement?
- Binding Assays : Radiolabeled ligand displacement studies (e.g., using ³H-labeled analogs) to quantify affinity for receptors like GPCRs or ion channels .
- Molecular Docking : Phaser or AutoDock software models interactions with predicted targets (e.g., kinases or proteases) using crystallographic data .
- In Vitro Functional Assays : Measure cAMP accumulation or calcium flux in cell lines transfected with candidate receptors .
Advanced: How should contradictory data on biological activity (e.g., varying IC₅₀ values) be resolved?
- Source Analysis : Compare assay conditions (e.g., cell type, incubation time, solvent/DMSO concentration) that may alter compound stability or solubility .
- Orthogonal Validation : Repeat experiments using alternative methods (e.g., SPR for binding kinetics vs. fluorescence polarization) .
- Metabolite Screening : LC-MS/MS to rule out degradation products interfering with activity .
Advanced: What strategies optimize stability during storage and in vitro assays?
- Storage : Store lyophilized at -20°C under argon; solutions in DMSO should be aliquoted and kept at -80°C to prevent freeze-thaw degradation .
- Buffering : Use phosphate-buffered saline (pH 7.4) with 0.01% BSA to reduce nonspecific binding in bioassays .
- Light Protection : Amber vials or foil wrapping to prevent photodegradation of the benzamide moiety .
Advanced: How can structure-activity relationships (SAR) guide derivative design?
- Substituent Modulation : Replace CF₃ with Cl or Br to study electronic effects; modify the oxolane ring to oxetane for steric tuning .
- Bioisosteres : Substitute benzamide with thiazole or pyridine amides to enhance metabolic stability .
- Crystallography : Co-crystallize derivatives with target proteins (e.g., using X-ray diffraction) to map critical binding interactions .
Advanced: What analytical methods resolve enantiomeric impurities in chiral analogs?
- Chiral HPLC : Use columns like Chiralpak AD-H with hexane/isopropanol (90:10) to separate enantiomers .
- Circular Dichroism (CD) : Confirm absolute configuration by comparing experimental CD spectra with computational predictions .
Advanced: How are in vivo pharmacokinetic parameters optimized for preclinical studies?
- Dosing : Administer via intravenous (IV) bolus (1–5 mg/kg) or oral gavage (10–20 mg/kg) in rodent models .
- Metabolic Profiling : LC-MS/MS identifies major metabolites (e.g., hydroxylation at the piperidine ring) .
- Toxicokinetics : Monitor plasma concentration-time curves and tissue distribution using radiolabeled compounds .
Advanced: How to troubleshoot low yields in large-scale synthesis?
- Byproduct Analysis : GC-MS or ¹H NMR to identify side reactions (e.g., incomplete acylation or oxolane ring opening) .
- Process Optimization : Switch from batch to flow chemistry for exothermic steps; use microwave-assisted synthesis to reduce reaction time .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
